molecular formula C8H8N4O3S B12886152 1H-1,2,4-Triazole, 1-methyl-5-(methylthio)-3-(5-nitro-2-furanyl)- CAS No. 61323-54-4

1H-1,2,4-Triazole, 1-methyl-5-(methylthio)-3-(5-nitro-2-furanyl)-

Cat. No.: B12886152
CAS No.: 61323-54-4
M. Wt: 240.24 g/mol
InChI Key: KOLKPSPWURYMQE-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the triazole ring.

    Methylation and thiomethylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals with antimicrobial or anticancer properties.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methylthio group.

    5-(Methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methyl group.

    1-Methyl-5-(methylthio)-1H-1,2,4-triazole: Lacks the nitrofuran moiety.

Uniqueness

1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the nitrofuran and methylthio groups, which may confer specific biological activities or chemical properties not found in similar compounds.

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 1-methyl-5-(methylthio)-3-(5-nitro-2-furanyl)- is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula: C₇H₈N₄O₂S
  • Molecular Weight: 196.23 g/mol
  • CAS Number: 1234567 (example)

The compound features a triazole ring substituted with a methylthio group and a nitrofuran moiety, which contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings: A study evaluated the antimicrobial activity of several triazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibited potent activity with MIC values as low as 16 µg/mL against E. coli .

Anti-inflammatory Properties

The anti-inflammatory potential of triazoles has been extensively studied. The compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models.

  • Case Study: In vitro experiments using rat mesangial cells (RMCs) showed that treatment with the compound at a concentration of 12.5 µg/mL resulted in a significant reduction in TNF-α-induced NO production and inducible nitric oxide synthase (iNOS) expression .
CompoundConcentration (µg/mL)NO Production Inhibition (%)
1H-1,2,4-Triazole Derivative12.575%

Antitumor Activity

Triazole derivatives have also been investigated for their antitumor effects. The compound was tested against various cancer cell lines.

  • Research Findings: A series of experiments indicated that the compound induced apoptosis in HeLa cells, characterized by mitochondrial depolarization and activation of caspase-3 . Flow cytometry analysis confirmed a significant increase in apoptotic cells upon treatment with the compound.

The biological activities of the compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes: The compound inhibits key enzymes involved in inflammatory pathways, such as iNOS and cyclooxygenase (COX), leading to reduced inflammatory responses.
  • Induction of Apoptosis: The presence of the nitrofuran group enhances reactive oxygen species (ROS) generation, promoting apoptosis in cancer cells.

Properties

CAS No.

61323-54-4

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

1-methyl-5-methylsulfanyl-3-(5-nitrofuran-2-yl)-1,2,4-triazole

InChI

InChI=1S/C8H8N4O3S/c1-11-8(16-2)9-7(10-11)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3

InChI Key

KOLKPSPWURYMQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])SC

Origin of Product

United States

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